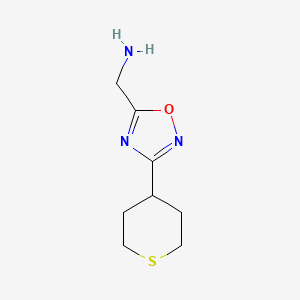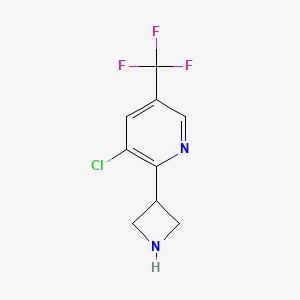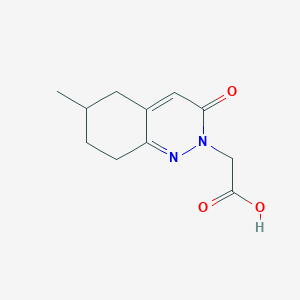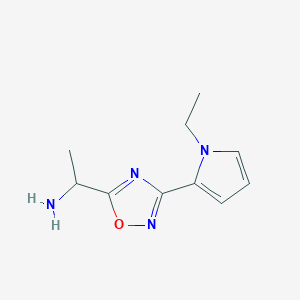
芍药花青素-3-半乳糖苷
描述
芍药花青素-3-O-半乳糖苷 (氯化物) 是一种花青素,属于黄酮类化合物,是许多水果、蔬菜和花朵中红色、紫色和蓝色色素的来源。 这种化合物以其抗氧化特性而闻名,自然存在于各种植物中,包括蔓越莓和紫薯 . 芍药花青素-3-O-半乳糖苷 (氯化物) 的分子式为 C22H23ClO11,分子量为 498.86 g/mol .
科学研究应用
作用机制
芍药花青素-3-O-半乳糖苷 (氯化物) 主要通过其抗氧化活性发挥作用。它清除自由基和活性氧,从而保护细胞免受氧化损伤。该化合物还调节各种信号通路,包括那些参与炎症和凋亡的通路。 它的分子靶标包括与氧化应激和炎症反应相关的酶和受体 .
类似化合物:
- 花青素-3-O-半乳糖苷 (氯化物)
- 飞燕草花青素-3-O-半乳糖苷 (氯化物)
- 锦葵花青素-3-O-半乳糖苷 (氯化物)
- 天竺葵花青素-3-O-半乳糖苷 (氯化物)
比较: 芍药花青素-3-O-半乳糖苷 (氯化物) 因其特定的糖基化模式和氯离子的存在而独一无二。与其他花青素相比,它在各种 pH 条件下具有独特的抗氧化特性和稳定性。 这使其在需要稳定性和抗氧化活性的应用中特别有用 .
生化分析
Biochemical Properties
Peonidin 3-galactoside plays a crucial role in biochemical reactions, particularly due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin production . This interaction occurs through hydrogen bonding and van der Waals forces, leading to the inhibition of melanin synthesis . Additionally, peonidin 3-galactoside can quench free radicals, thereby protecting cells from oxidative stress .
Cellular Effects
Peonidin 3-galactoside exerts several effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the PI3K/Akt/GSK3β signaling pathway, which is crucial for cell survival and proliferation . Furthermore, peonidin 3-galactoside has been shown to upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s defense mechanisms against oxidative damage .
Molecular Mechanism
At the molecular level, peonidin 3-galactoside exerts its effects through various mechanisms. It binds to tyrosinase, leading to the inhibition of this enzyme’s activity . This binding induces conformational changes in tyrosinase, reducing its hydrophobicity and altering its function . Additionally, peonidin 3-galactoside can modulate gene expression by interacting with transcription factors and influencing epigenetic modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of peonidin 3-galactoside can change over time. The compound is relatively stable under certain conditions but can degrade when exposed to light and high temperatures . Long-term studies have shown that peonidin 3-galactoside can maintain its antioxidant properties over extended periods, although its efficacy may diminish with prolonged exposure to adverse conditions .
Dosage Effects in Animal Models
The effects of peonidin 3-galactoside vary with different dosages in animal models. At low doses, it has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, peonidin 3-galactoside may exhibit toxic effects, including potential damage to liver and kidney tissues . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Peonidin 3-galactoside is involved in several metabolic pathways. It is metabolized by enzymes such as catechol-O-methyltransferase, which converts it into peonidin . This conversion is part of the anthocyanin metabolism, which includes various enzymatic reactions that modify the structure and function of these compounds . Peonidin 3-galactoside can also influence metabolic flux by modulating the levels of other metabolites involved in antioxidant defense .
Transport and Distribution
Within cells and tissues, peonidin 3-galactoside is transported and distributed through specific transporters and binding proteins. It can cross cell membranes and accumulate in various cellular compartments . The compound’s distribution is influenced by its interactions with transport proteins, which facilitate its movement across cellular barriers . This distribution is crucial for its biological activity, as it determines the sites of action within the body.
Subcellular Localization
Peonidin 3-galactoside is localized in specific subcellular compartments, which affects its activity and function. It is primarily found in the vacuoles of plant cells, where it contributes to pigmentation . In animal cells, peonidin 3-galactoside can localize to the cytoplasm and nucleus, where it interacts with various biomolecules . This subcellular localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .
准备方法
合成路线和反应条件: 芍药花青素-3-O-半乳糖苷 (氯化物) 可以通过化学反应合成,包括芍药花青素与半乳糖的糖基化反应。 该过程通常涉及使用催化剂和特定的反应条件,以确保半乳糖部分正确连接到芍药花青素分子上 .
工业生产方法: 芍药花青素-3-O-半乳糖苷 (氯化物) 的工业生产通常涉及从天然来源(如蔓越莓或紫薯)中提取。 提取过程包括溶剂提取、纯化和结晶等步骤,以获得高纯度的化合物 .
反应类型:
氧化: 芍药花青素-3-O-半乳糖苷 (氯化物) 可以进行氧化反应,可能导致形成醌类和其他氧化衍生物。
还原: 该化合物也可以在特定条件下还原,得到花青素的还原形式。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用硼氢化钠等还原剂。
取代: 乙酸酐和甲醇等试剂常用于取代反应
主要产物:
相似化合物的比较
- Cyanidin-3-O-galactoside (chloride)
- Delphinidin-3-O-galactoside (chloride)
- Malvidin-3-O-galactoside (chloride)
- Pelargonidin-3-O-galactoside (chloride)
Comparison: Peonidin-3-O-galactoside (chloride) is unique due to its specific glycosylation pattern and the presence of a chloride ion. Compared to other anthocyanins, it has distinct antioxidant properties and stability under various pH conditions. This makes it particularly useful in applications where stability and antioxidant activity are crucial .
属性
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O11.ClH/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22;/h2-7,17-20,22-23,27-29H,8H2,1H3,(H2-,24,25,26);1H/t17-,18+,19+,20-,22-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTNZDSOEFSAIZ-HVOKISQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28148-89-2 | |
| Record name | Peonidin 3-galactoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028148892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PEONIDIN 3-GALACTOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595285F29O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate](/img/new.no-structure.jpg)
![4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine](/img/structure/B1472961.png)

![1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1472963.png)




![Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1472970.png)
![5,7-dichloro-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1472979.png)
